4-Carboxyphenylglycine
Overview
Description
4-Carboxyphenylglycine, also known as (S)-(+)-4-Carboxyphenylglycine or (S)-α-Amino-4-carboxyphenylacetic acid, is a compound with the molecular formula C9H9NO4 . It is a competitive antagonist for the mGluR 1 metabotropic glutamate receptor and an agonist for the mGluR 2 metabotropic glutamate receptor .
Molecular Structure Analysis
The molecular weight of 4-Carboxyphenylglycine is 195.17 g/mol . The compound has a structure that includes a carboxyphenyl group and a glycine residue .Physical And Chemical Properties Analysis
4-Carboxyphenylglycine has a density of 1.5±0.1 g/cm3 . It has a boiling point of 494.9±30.0 °C at 760 mmHg . The compound is soluble in 0.1 M NaOH at a concentration of 15 mg/mL .Scientific Research Applications
Antagonistic Effects on Metabotropic Glutamate Receptors
4-Carboxyphenylglycine (4CPG) and its derivatives have been studied for their antagonistic effects on metabotropic glutamate receptors (mGluRs). These receptors play a vital role in the central nervous system, influencing synaptic plasticity and neuroprotection. For instance, a study by Clark et al. (1997) synthesized novel 4-carboxyphenylglycine derivatives and found increased antagonist potency at mGluR1 receptors compared to (S)-4CPG (Clark et al., 1997). Similarly, Kingston et al. (1995) compared the antagonist effects of 4-carboxyphenylglycines on different mGluR subtypes, demonstrating their utility in differentiating receptor activities (Kingston et al., 1995).
Neuroprotective Activity
Bruno et al. (1999) reported the neuroprotective activity of a 4-carboxyphenylglycine derivative, LY367385, in various in vitro and in vivo models of excitotoxic death. This study highlights the potential therapeutic application of such compounds in neurodegenerative diseases (Bruno et al., 1999).
Effects on Synaptic Transmission
Research by Sergueeva et al. (1993) demonstrated that MCPG, a derivative of 4-carboxyphenylglycine, affected long-term potentiation (LTP) in the hippocampus, suggesting a role in synaptic plasticity and memory processes (Sergueeva et al., 1993).
Metabolism in Plant Tissues
Morris and Thompson (1965) explored the metabolism of meta-carboxyphenylalanine to m-carboxyphenylglycine in Wedgewood iris leaves, showcasing an interesting aspect of its role in plant biochemistry (Morris & Thompson, 1965).
Role in Epileptiform Activity
Arvanov et al. (1995) investigated the role of mGluR antagonist MCPG in epileptiform activity in rat amygdala neurons. Their findings suggest that metabotropic glutamate receptors may be involved in the induction of seizure events, indicating a potential application in epilepsy research (Arvanov et al., 1995).
Safety And Hazards
The safety data sheet for 4-Carboxyphenylglycine suggests that if inhaled, the person should be moved into fresh air. If it comes into contact with the skin, the contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Relevant Papers One paper discusses the use of 4-Carboxyphenylglycine as a treatment for vasospasm after subarachnoid hemorrhage in mice . Another paper discusses the structure of 4-Carboxyphenylglycine for group I metabotropic glutamate receptors . A third paper discusses the pharmacological analysis of 4-Carboxyphenylglycine derivatives .
properties
IUPAC Name |
4-[amino(carboxy)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMJKPGFERYGJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864035 | |
Record name | 4-[Amino(carboxy)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Carboxyphenylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Carboxyphenylglycine | |
CAS RN |
7292-81-1 | |
Record name | α-Amino-4-carboxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7292-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Carboxyphenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007292811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[Amino(carboxy)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Carboxyphenylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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